molecular formula C17H17NO3 B1313082 (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one CAS No. 807642-56-4

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one

Cat. No.: B1313082
CAS No.: 807642-56-4
M. Wt: 283.32 g/mol
InChI Key: ZUQFGBMQBPDYSY-UXBLZVDNSA-N
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Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Stereochemical Configuration Analysis

The compound is systematically named (2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-en-1-one , reflecting its α,β-unsaturated ketone backbone with substituents at positions 1 and 3 of the enone system. The E configuration denotes the trans arrangement of the 4-aminophenyl and 2,4-dimethoxyphenyl groups across the central double bond.

Parameter Value Source
Molecular Formula C₁₇H₁₇NO₃
Molecular Weight 283.32 g/mol
SMILES COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)N
InChI Key ZUQFGBMQBPDYSY-UXBLZVDNSA-N

The planar conjugated system enables extensive π-electron delocalization, stabilized by resonance between the carbonyl group and aromatic rings.

X-ray Crystallographic Studies and Hydrogen Bonding Networks

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group C 1 2/c 1 ) with unit cell dimensions a = 13.856 Å, b = 8.824 Å, c = 24.775 Å, and β = 97.63°. Key structural features include:

  • Planar Conformation : The enone backbone adopts a near-coplanar arrangement (root-mean-square deviation = 0.062 Å).
  • Dihedral Angles : The 4-aminophenyl and 2,4-dimethoxyphenyl rings form a dihedral angle of ~3.8° , indicating minimal steric hindrance between substituents.
  • Hydrogen Bonding :
    • N–H···O Interactions : The amino group (N1) participates in intramolecular hydrogen bonds with methoxy oxygens (O1/O2) from the 2,4-dimethoxyphenyl ring.
    • C–H···O Networks : Weak intermolecular interactions between methoxy oxygens and aromatic C–H groups stabilize the crystal lattice.
Hydrogen Bond Donor–H···A Distance (Å) Angle (°)
N1–H···O1 2.52 155
C–H···O 2.46–3.36 160–170

Spectroscopic Identification (¹H/¹³C NMR, FTIR, HRMS)

¹H NMR Analysis

The E configuration is confirmed by the J = 15–16 Hz coupling constant for the α,β-unsaturated protons (δ 7.86–7.63 ppm). Key signals include:

  • Aminophenyl Ring : δ 6.94–7.64 ppm (aromatic protons) and δ 5.10 ppm (NH₂, broad singlet).
  • 2,4-Dimethoxyphenyl Ring : δ 3.80–3.85 ppm (OCH₃ groups) and δ 6.80–7.20 ppm (aromatic protons).
¹³C NMR and FTIR
  • Carbonyl Carbon : δ 191–192 ppm (C=O).
  • Methoxy Groups : δ 55–56 ppm (OCH₃).
  • FTIR Peaks :
    • C=O Stretch : 1650 cm⁻¹
    • N–H Stretch : 3300 cm⁻¹
    • C–O Stretch (OCH₃) : 1250–1280 cm⁻¹.
HRMS

High-resolution mass spectrometry confirms the molecular ion peak at m/z 283.32 (calculated for C₁₇H₁₇NO₃).

Comparative Conformational Analysis with Analogous Chalcone Derivatives

Feature This compound Anthracenyl Chalcones Benzochalcones
Dihedral Angle ~3.8° (aromatic rings) >10° (anthracene substitution) 6.6° (naphthalene)
HOMO-LUMO Gap ~2.9–3.0 eV (estimated) 2.76–2.93 eV Higher (not reported)
Hydrogen Bonding N–H···O and C–H···O networks C–H···O dominated O–H···O (intra)
Nonlinear Optical (NLO) Moderate third-order susceptibility (not quantified) High third-order susceptibility (1.1×10⁻⁴ esu) Moderate

Key Observations :

  • Electronic Effects : Methoxy groups enhance electron-donating capacity, stabilizing the enone system.
  • Steric Effects : Bulkier anthracenyl groups increase dihedral angles, reducing π-conjugation efficiency.
  • Packing Interactions : C–H···O networks dominate in this compound, unlike anthracenyl chalcones, which rely on π-π stacking.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,18H2,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQFGBMQBPDYSY-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The predominant synthetic route for (2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-en-1-one involves the Claisen-Schmidt condensation between 4-aminobenzaldehyde and 2,4-dimethoxyacetophenone. This base-catalyzed aldol condensation forms the α,β-unsaturated ketone system characteristic of chalcones.

  • Reactants:

    • 4-Aminobenzaldehyde (aromatic aldehyde with amino substituent)
    • 2,4-Dimethoxyacetophenone (aromatic ketone with methoxy substituents)
  • Base Catalysts: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

  • Solvents: Ethanol or methanol are typical solvents, providing good solubility and facilitating the reaction.

  • Reaction Conditions:

    • Temperature: Room temperature to reflux (60–80°C)
    • Time: 1–2 hours stirring, often followed by overnight standing to complete the reaction
    • Base concentration and molar ratios are optimized to maximize yield and purity.
  • Mechanism: The base deprotonates the acetophenone α-hydrogen, generating an enolate ion that attacks the aldehyde carbonyl carbon, followed by dehydration to yield the conjugated enone.

Reaction Optimization

  • Molar Ratios: Equimolar amounts of aldehyde and ketone are standard, but slight excess of one reactant can drive the reaction to completion.

  • Temperature Control: Mild heating accelerates the reaction but excessive heat may cause side reactions.

  • Base Concentration: Moderate base concentration avoids excessive side reactions and degradation.

Purification Techniques

Recrystallization

  • The crude product is typically precipitated by pouring the reaction mixture into ice water and neutralizing the solution.

  • Recrystallization solvents include ethanol, methanol, or ethanol/water mixtures.

  • This step removes residual starting materials and byproducts, yielding high-purity crystals.

Column Chromatography

  • Silica gel columns with gradient elution (hexane to ethyl acetate) are used for further purification when recrystallization is insufficient.

  • This method is effective in separating closely related impurities and is often employed in research-scale synthesis.

Industrial Production Methods

  • Scale-Up: The Claisen-Schmidt condensation is amenable to scale-up with adjustments in reactor design and process parameters.

  • Continuous Flow Reactors: These reactors improve heat and mass transfer, reduce reaction times, and enhance safety.

  • Optimized Parameters: Higher reactant concentrations, controlled temperature profiles, and efficient mixing improve yield and throughput.

  • Purification: Industrial purification may combine crystallization and chromatographic techniques, with a focus on cost-effectiveness and environmental considerations.

Analytical Characterization Supporting Preparation

Summary Table of Preparation Parameters

Parameter Details Notes
Reactants 4-Aminobenzaldehyde, 2,4-Dimethoxyacetophenone Equimolar or slight excess of one
Base NaOH or KOH Concentration optimized (e.g., 10-20%)
Solvent Ethanol or Methanol Good solubility, facilitates reaction
Temperature 25–80°C Room temp to reflux
Reaction Time 1–2 hours stirring + overnight standing Ensures completion
Purification Recrystallization (ethanol/water), chromatography Removes impurities
Yield Typically 50–70% Depends on optimization
Industrial Scale-Up Continuous flow reactors, optimized mixing Enhances yield and purity

Research Findings and Notes

  • The Claisen-Schmidt condensation remains the most efficient and straightforward method for synthesizing this chalcone derivative, balancing yield, purity, and operational simplicity.

  • Reaction parameters such as base concentration, temperature, and solvent choice significantly influence the product yield and purity.

  • Purification challenges mainly involve removing unreacted starting materials and side products; recrystallization and chromatography effectively address these.

  • Industrial synthesis benefits from continuous flow technology, which allows better control over reaction conditions and scalability.

  • Spectroscopic and crystallographic analyses are essential to confirm the molecular structure and stereochemistry, ensuring the desired E-configuration of the α,β-unsaturated ketone.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one exhibit anticancer properties. A study by Kaur et al. (2023) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. In vitro studies indicate that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its utility in treating inflammatory diseases.

Photovoltaic Materials

The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Research conducted by Zhang et al. (2024) indicates that incorporating this compound into polymer blends enhances the efficiency of solar cells due to improved charge transport properties.

Material Composition Efficiency (%) Notes
Polymer Blend A + Compound8.5Higher charge mobility
Polymer Blend B + Compound9.0Enhanced light absorption

Skin Care Formulations

The compound is being explored for its potential in cosmetic formulations due to its antioxidant properties. A case study by Lee et al. (2025) highlighted its effectiveness in reducing oxidative stress in skin cells, which is crucial for anti-aging products.

Formulation Type Active Concentration (%) Effectiveness
Anti-aging Cream0.5Reduces fine lines and wrinkles
Antioxidant Serum1.0Improves skin texture and elasticity

Mechanism of Action

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Substituent Effects on Bioactivity

The bioactivity of chalcones is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Bioactivity and Structural Features of Selected Chalcone Derivatives
Compound R1 (Aminophenyl) R2 (Substituted Phenyl) Bioactivity (Inhibition %) Key Findings Reference
Target Compound 4-Amino 2,4-dimethoxy 38.16% (PfFd-PfFNR) Moderate PfFd-PfFNR inhibition
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl) 4-Amino 4-methoxy 50% (PfFd-PfFNR) Highest PfFd-PfFNR inhibition
(E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl) 4-Amino 2,3-dimethoxy 31.58% (PfFd-PfFNR), ED₅₀ 17.36 mg/BW (Antimalarial) Potent in vivo antimalarial activity
(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl) 4-Amino 2,4-dichloro N/A Trypanocidal effect (in vitro)
Key Observations:
  • Substituent Position : The 4-methoxyphenyl analogue (50% inhibition) outperforms the 2,4-dimethoxyphenyl derivative (38.16%), suggesting para-substitution favors PfFd-PfFNR binding .
  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups enhance solubility and hydrogen bonding, while chloro substituents (e.g., 2,4-dichlorophenyl) shift activity toward trypanocidal effects, likely due to altered target specificity .
  • In Vivo Efficacy : The 2,3-dimethoxy derivative exhibits strong in vivo antimalarial activity (ED₅₀ 17.36 mg/BW) despite lower in vitro inhibition, indicating pharmacokinetic advantages .

Mechanistic and Structural Insights

  • Molecular Docking: The 4-aminophenyl group facilitates electrostatic interactions with PfFd-PfFNR, while methoxy groups at positions 2 and 4 may introduce steric hindrance, reducing binding efficiency compared to the 4-methoxy analogue .
  • Crystallographic Data: Derivatives like (E)-1-(4-Aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit distinct hydrogen-bonding networks in crystal packing, which could influence stability and formulation .

Pharmacological and ADMET Considerations

  • Antimalarial vs. Antiparasitic Activity: Methoxy-substituted derivatives target PfFd-PfFNR, while chloro-substituted analogues (e.g., 2,4-dichlorophenyl) show trypanocidal effects, underscoring substituent-dependent target selectivity .

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features, which include an aromatic amine and methoxy substituents that contribute to its pharmacological properties. The exploration of its biological activity encompasses antibacterial, antitumor, and anti-inflammatory effects.

  • Chemical Formula : C₁₇H₁₇NO₃
  • Molecular Weight : 283.32 g/mol
  • CAS Number : 807642-56-4
  • MDL Number : MFCD09559390
  • Hazard Classification : Irritant

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound against various bacterial strains. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Pseudomonas aeruginosa64

The antibacterial efficacy of this chalcone derivative is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways, similar to other flavonoid compounds .

Antitumor Activity

In vitro studies have indicated that this compound exhibits significant antitumor activity. Research involving human cancer cell lines such as HeLa (cervical cancer) and K562 (leukemia) has shown that this compound can induce cell cycle arrest and apoptosis.

Mechanism of Action :

  • Induction of apoptosis through activation of caspase pathways.
  • Cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .

Study 1: Antibacterial Efficacy Against Resistant Strains

A study published in PubMed focused on the compound's effectiveness against drug-resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited antibiotic-modifying activity, enhancing the efficacy of conventional antibiotics when used in combination .

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM for different cancer types. Flow cytometry analysis confirmed that the compound induced significant apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is often influenced by their structural components. Modifications in methoxy groups and amino substitutions have been shown to enhance or diminish their pharmacological properties. For instance, the presence of methoxy groups at specific positions on the phenyl rings has been correlated with increased antibacterial potency and improved bioavailability .

Q & A

Basic: What are the optimal synthetic routes for (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-en-1-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The compound can be synthesized via the Claisen-Schmidt condensation between 4-aminoacetophenone and 2,4-dimethoxybenzaldehyde in ethanol, catalyzed by aqueous KOH. Key optimization steps include:

  • Stoichiometric control : Maintain a 1:1 molar ratio of ketone to aldehyde to minimize side reactions .
  • Solvent selection : Ethanol is preferred for its polarity and ability to dissolve both aromatic reactants.
  • Reaction time : Stir for 4–6 hours at room temperature to ensure complete enolization and conjugation.
  • Purification : Recrystallization from ethanol via slow evaporation yields high-purity crystals suitable for XRD analysis .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing the structural and electronic properties of this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • XRD : Resolves the E-configuration and crystal packing via single-crystal diffraction .
  • NMR : Confirms proton environments (e.g., vinyl protons at δ 7.2–8.0 ppm for the α,β-unsaturated ketone) .
  • UV-Vis : Identifies π→π* transitions in the conjugated enone system (λmax ~300–350 nm) .
  • FT-IR : Validates carbonyl stretching (~1650 cm⁻¹) and amine/methoxy functional groups .

Advanced: How can density functional theory (DFT) calculations be applied to predict electronic properties and chemical reactivity?

Methodological Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p) basis set) compute:

  • HOMO-LUMO gaps : Predict reactivity trends (e.g., smaller gaps correlate with higher electrophilicity) .
  • Global reactivity descriptors :
    • Chemical potential (μ) = −(I + A)/2
    • Electrophilicity index (ω) = μ²/2η
      These parameters align with experimental UV-Vis and antimicrobial activity data .
  • Charge distribution : Maps electron-rich regions (e.g., methoxy groups) for nucleophilic attack sites .

Advanced: What strategies resolve contradictions between experimental and computational data in analyzing nonlinear optical (NLO) properties?

Methodological Answer:
Discrepancies in hyperpolarizability (β) or λmax values require:

  • Basis set validation : Compare results across 6-31G*, 6-311++G(d,p), and LANL2DZ basis sets.
  • Solvent corrections : Apply polarizable continuum models (PCM) to simulations to account for solvatochromic shifts .
  • Experimental calibration : Cross-validate DFT-predicted λmax with UV-Vis spectra under controlled solvent conditions .

Basic: What are the critical factors in designing antimicrobial activity assays for evaluating this compound's efficacy?

Methodological Answer:

  • Pathogen selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess broad-spectrum activity.
  • Concentration gradients : Test 10–100 µg/mL doses in broth microdilution assays .
  • Controls : Include ciprofloxacin (positive) and DMSO (negative) to validate inhibition zones.
  • MIC/MBC determination : Measure minimum inhibitory/bactericidal concentrations via agar plating .

Advanced: How does the substitution pattern on aryl rings influence intermolecular interactions and crystal packing?

Methodological Answer:

  • Hydrogen bonding : The 4-aminophenyl group forms N–H···O bonds with carbonyls, stabilizing layered structures .
  • Methoxy groups : 2,4-Dimethoxy substituents enhance π-π stacking (3.5–4.0 Å interplanar distances) .
  • Steric effects : Ortho-methoxy groups reduce torsional strain, favoring planar enone conformations .

Basic: What are the best practices for ensuring reproducibility in synthesizing enone-based chalcones?

Methodological Answer:

  • Stoichiometry : Precisely weigh reactants (≤1% error margin) to avoid unreacted intermediates.
  • Reaction monitoring : Track progress via TLC (hexane:ethyl acetate, 7:3) until starting materials disappear.
  • Crystallization : Use slow evaporation (0.5 mL/day) in ethanol to obtain diffraction-quality crystals .

Advanced: How do electron-donating/withdrawing substituents affect electronic properties and reactivity?

Methodological Answer:

  • Methoxy groups (EDG) : Lower HOMO-LUMO gaps (e.g., ΔE = 3.5 eV) and increase nucleophilicity .
  • Amino groups (EDG) : Enhance charge transfer via resonance, boosting NLO responses .
  • Chlorine (EWG) : Reduces electron density on the enone, decreasing reactivity in electrophilic substitutions (cf. vs. 4) .

Basic: What role does the E-configuration of the α,β-unsaturated ketone play in biological activity?

Methodological Answer:

  • Planarity : The E-configuration maximizes conjugation, enhancing electron delocalization and stability.
  • Bioactivity : Planar structures improve membrane permeability and target binding (e.g., microbial enzyme inhibition) .

Advanced: What methodological approaches analyze thermodynamic stability under varying pH?

Methodological Answer:

  • pH titration studies : Monitor UV-Vis spectral shifts (250–400 nm) to identify protonation/deprotonation events.
  • DFT-based pKa prediction : Calculate acid dissociation constants for the amine group (predicted pKa ~5.0–6.5).
  • NMR dynamics : Assess tautomerization (e.g., keto-enol) in DMSO-d6 at pH 2–12 .

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